
4-(5-ethyl-1H-1,2,3-triazol-1-yl)piperidinedihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(5-ethyl-1H-1,2,3-triazol-1-yl)piperidine dihydrochloride is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-ethyl-1H-1,2,3-triazol-1-yl)piperidine dihydrochloride typically involves a multi-step process. One common method includes the following steps:
Formation of the Triazole Ring: The triazole ring is often formed through a click chemistry reaction between an azide and an alkyne. This reaction is catalyzed by copper(I) ions and proceeds under mild conditions, typically in the presence of a base such as sodium ascorbate.
Attachment of the Piperidine Ring: The piperidine ring can be introduced through a nucleophilic substitution reaction. This involves reacting the triazole intermediate with a suitable piperidine derivative under basic conditions.
Formation of the Dihydrochloride Salt: The final step involves converting the free base into its dihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for the click chemistry step and automated systems for the subsequent reactions.
化学反応の分析
Types of Reactions
4-(5-ethyl-1H-1,2,3-triazol-1-yl)piperidine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives of the triazole or piperidine rings.
Reduction: Reduced forms of the triazole or piperidine rings.
Substitution: Substituted derivatives with various functional groups attached to the piperidine ring.
科学的研究の応用
4-(5-ethyl-1H-1,2,3-triazol-1-yl)piperidine dihydrochloride has several applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Biology: It is used in the study of biological pathways and mechanisms, particularly those involving triazole-containing compounds.
Materials Science: The compound is explored for its potential use in the development of new materials with unique properties, such as enhanced conductivity or stability.
Industry: It may be used as an intermediate in the synthesis of other complex molecules or as a catalyst in various chemical reactions.
作用機序
The mechanism of action of 4-(5-ethyl-1H-1,2,3-triazol-1-yl)piperidine dihydrochloride involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, making it a versatile ligand. The piperidine ring can interact with hydrophobic pockets in proteins, enhancing the compound’s binding affinity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
4-(1H-1,2,3-triazol-1-yl)benzamides: These compounds also contain a triazole ring and are investigated for their potential as HSP90 inhibitors.
1,2,3-Triazole Derivatives: Various derivatives of 1,2,3-triazole are studied for their biological activities, including antiviral, anticancer, and antimicrobial properties.
Uniqueness
4-(5-ethyl-1H-1,2,3-triazol-1-yl)piperidine dihydrochloride is unique due to the presence of both the triazole and piperidine rings, which confer distinct chemical and biological properties. The combination of these two moieties allows for versatile interactions with biological targets, making it a valuable compound in medicinal chemistry and other fields.
特性
分子式 |
C9H18Cl2N4 |
|---|---|
分子量 |
253.17 g/mol |
IUPAC名 |
4-(5-ethyltriazol-1-yl)piperidine;dihydrochloride |
InChI |
InChI=1S/C9H16N4.2ClH/c1-2-8-7-11-12-13(8)9-3-5-10-6-4-9;;/h7,9-10H,2-6H2,1H3;2*1H |
InChIキー |
RVCMAFFHRPBMIN-UHFFFAOYSA-N |
正規SMILES |
CCC1=CN=NN1C2CCNCC2.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Amino-2-(benzo[d][1,3]dioxol-5-yl)propanoic acid](/img/structure/B13607257.png)
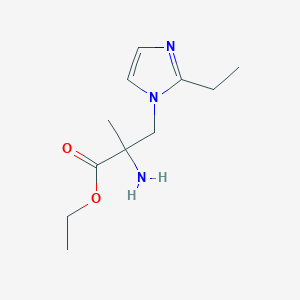
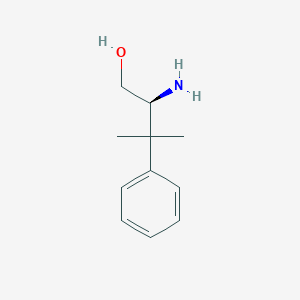

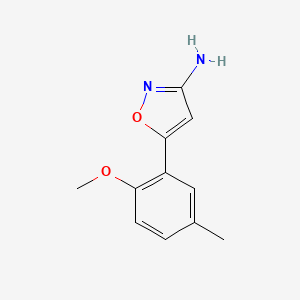

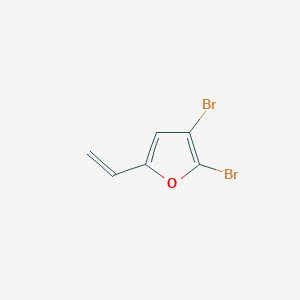
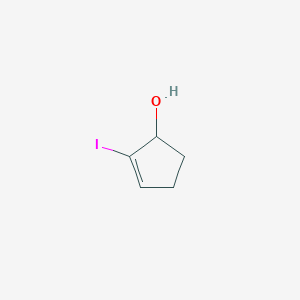
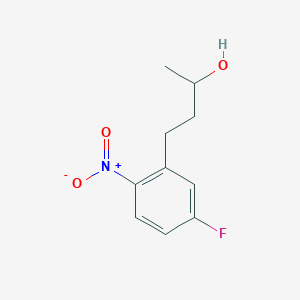
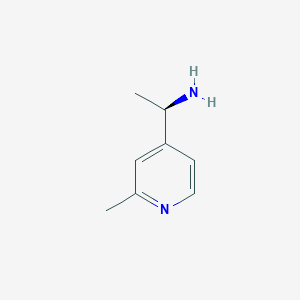
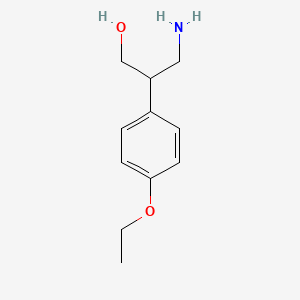

![2-(4-Bromo-3-methylbutyl)benzo[d]thiazole](/img/structure/B13607332.png)

